Epigenetic Modulation via I-CBP 112 Hydrochloride: A Technical Guide to CBP/EP300 Bromodomain Inhibition
Epigenetic Modulation via I-CBP 112 Hydrochloride: A Technical Guide to CBP/EP300 Bromodomain Inhibition
Target Audience: Researchers, Scientists, and Drug Development Professionals Perspective: Senior Application Scientist
The epigenetic regulation of gene expression relies heavily on the dynamic "writing," "erasing," and "reading" of histone modifications. CREB-binding protein (CREBBP or CBP) and E1A binding protein p300 (EP300) are homologous histone acetyltransferases (HATs) that act as master transcriptional co-activators. Their embedded bromodomains function as epigenetic "readers," recognizing monoacetylated lysine residues on histone tails to anchor the transcription machinery to active chromatin.
1 (CAS: 2147701-33-3) is a highly potent, cell-permeable chemical probe developed to selectively interrupt this reading process[1]. This guide dissects the molecular mechanics, quantitative binding data, and self-validating experimental workflows necessary to utilize I-CBP 112 effectively in preclinical research.
Molecular Mechanism of Action (MoA)
The CBP and EP300 bromodomains consist of an approximately 110-amino-acid module that forms a deep, hydrophobic binding pocket specifically contoured for acetylated lysines (e.g., H3K18ac, H3K27ac)[2].
I-CBP 112 functions as an acetyl-lysine competitive protein-protein interaction (PPI) inhibitor . By structurally mimicking the acetylated lysine, I-CBP 112 occupies the bromodomain's binding pocket, effectively displacing CBP and EP300 from the chromatin interface[3]. This uncoupling deprives the local chromatin of the co-activator complex, leading to the targeted transcriptional repression of downstream genes. This mechanism is particularly critical in oncology, where CBP/EP300 drives the expression of oncogenes (like c-Myc) and multidrug resistance efflux pumps (like ABCC1 and ABCC10)[4].
Mechanism of I-CBP 112 competitively inhibiting CBP/EP300 bromodomains to repress transcription.
Quantitative Pharmacodynamics & Selectivity Profiling
A fundamental tenet of chemical biology is that a probe is only as useful as its selectivity. Off-target binding—particularly to the closely related BET family of bromodomains (BRD2, BRD3, BRD4)—can result in severe confounding toxicity. 2 for CREBBP and EP300 over other bromodomain-containing proteins, exhibiting no significant cytotoxicity in U2OS cells at concentrations up to 50 μM[2].
Table 1: Quantitative Binding Affinity of I-CBP 112
| Target Protein | Assay Methodology | IC50 / Affinity Value | Reference Profile |
| CREBBP (CBP) | AlphaScreen | 170 nM | 2[2] |
| CREBBP (CBP) | Bio-Layer Interferometry (BLI) | 170 nM | 2[2] |
| CREBBP (CBP) | Isothermal Titration Calorimetry (ITC) | 151 nM | 2[2] |
| EP300 (p300) | Isothermal Titration Calorimetry (ITC) | 625 nM | 2[2] |
| CREBBP (CBP) | Cellular FRAP Displacement | ~600 nM | 3[3] |
Self-Validating Experimental Methodologies
As an Application Scientist, I mandate that epigenetic workflows must distinguish between true target engagement and assay artifacts. A single assay is never sufficient. Below is a self-validating, step-by-step system for evaluating I-CBP 112 from the biochemical level down to cellular phenotypes.
Step-by-step workflow from in vitro binding validation to cellular phenotypic chemosensitization.
Protocol 1: In Vitro Target Engagement (Orthogonal Validation)
Step 1: Primary Screening via AlphaScreen
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Procedure: Incubate recombinant CBP bromodomain with a biotinylated acetyl-histone peptide and varying concentrations of I-CBP 112. Add streptavidin-coated Donor beads and anti-CBP Acceptor beads. Measure the luminescent signal at 520-620 nm.
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Causality & Logic: AlphaScreen is selected for its high signal-to-noise ratio in PPIs. However, it is highly susceptible to false positives from singlet oxygen quenchers or colorimetric interference. Therefore, a secondary label-free assay is mandatory.
Step 2: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)
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Procedure: Titrate I-CBP 112 into a solution containing the CBP bromodomain within an ITC cell. Record the raw titration heats to generate binding isotherms.
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Causality & Logic: 5[5]. If a compound shows AlphaScreen activity but lacks an ITC heat signature, it is an assay artifact. I-CBP 112 passes this self-validation checkpoint with an ITC IC50 of 151 nM, confirming true, thermodynamically driven target engagement[2].
Protocol 2: Cellular Chromatin Displacement & Functional Repression
Step 1: Fluorescence Recovery After Photobleaching (FRAP)
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Procedure: Transfect U2OS cells with a GFP-tagged CBP bromodomain construct. Photobleach a specific nuclear region and measure the fluorescence recovery time in the presence of 1 μM I-CBP 112.
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Causality & Logic: Biochemical affinity does not guarantee cellular permeability or nuclear access. and accelerates GFP recovery by preventing the bromodomain from anchoring to immobile chromatin, yielding a cellular IC50 of ~600 nM[3].
Step 2: Transcriptional Repression Assay (RT-qPCR)
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Procedure: Treat MDA-MB-231 breast cancer cells with 10 μM I-CBP 112 for 72 hours. Extract total RNA, synthesize cDNA, and perform RT-qPCR for target genes ABCC1 and ABCC10, normalizing against ACTB and GAPDH.
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Causality & Logic: Target engagement must translate into functional downstream effects. 4 confirms the functional displacement of CBP/EP300 from their respective gene promoters[4].
Therapeutic Applications & Phenotypic Outcomes
The rigorous validation of I-CBP 112 has unlocked several high-value therapeutic applications:
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Reversal of Chemoresistance: By downregulating ABC efflux transporters (ABCC1, ABCC3, ABCC4, ABCC5, and ABCC10) at the transcriptional level,4. In lung cancer models, pre-treatment with I-CBP 112 shifted the IC50 of cisplatin by 78.2-fold and doxorubicin by 62.7-fold[4].
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Leukemia Therapy: In hematological malignancies,2 significantly reduces the number of leukemia-initiating cells (LICs) and delays disease induction upon transplantation[2].
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Cellular Reprogramming: Beyond oncology, transient inhibition of CBP/EP300 bromodomains early in the reprogramming process has been shown to6 by actively suppressing somatic-specific gene expression[6].
References
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I-CBP 112 Evaluation Sample - CBP/EP300 Bromodomain Inhibitor | APExBIO | 2
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CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs | PMC / NIH | 4
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I-CBP 112 | CAS 1640282-31-0 | I-CBP112 | Tocris Bioscience |
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Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming | NIH | 6
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I-CBP112HydrochlorideSalt | C27H37ClN2O5 | CID 132285145 | PubChem - NIH |1
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I-CBP112 displaces the CBP bromodomain from chromatin | ResearchGate | 3
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In vitro characterization of I-CBP112 | ResearchGate | 5
Sources
- 1. I-CBP112HydrochlorideSalt | C27H37ClN2O5 | CID 132285145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
